![molecular formula C15H12ClNO3 B2898756 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-87-6](/img/structure/B2898756.png)
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Benzoxazole derivatives are an important class of compounds with a wide range of applications in the field of pharmaceuticals and various biological systems . They are found in many naturally occurring biologically active molecules .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from diamine monomers . For example, two isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine, were designed and synthesized .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be characterized by 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
Benzoxazole derivatives exhibit excellent thermal stability and good mechanical properties . They also demonstrate good melt processability .Scientific Research Applications
Synthesis of Sulfonamide Derivatives
The compound serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives have been explored for their potential as c-Jun N-Terminal Kinase inhibitors , which are relevant in cancer research due to their role in cell signaling and apoptosis .
Protein Tyrosine Phosphatases Inhibition
Another application is the inhibition of protein tyrosine phosphatases. This is significant in the study of signal transduction pathways, particularly in understanding the mechanisms of diseases like diabetes and cancer .
Carbonic Anhydrase Inhibition
Researchers have utilized this compound in the development of carbonic anhydrase inhibitors. These inhibitors have therapeutic potential in treating conditions such as glaucoma, epilepsy, and altitude sickness .
Selective Human β3 Agonists
The compound has been used in the synthesis of selective human β3 agonists. These agonists are promising for the treatment of obesity and diabetes, as they can potentially stimulate lipolysis without significant cardiovascular effects .
ETA Selective Endothelin Antagonists
In cardiovascular research, derivatives of this compound have been studied as ETA selective endothelin antagonists. These antagonists could be beneficial in treating various cardiovascular diseases, including hypertension and pulmonary arterial hypertension .
Phosphodiesterase-5 (PDE5) Inhibition
The compound has also been incorporated into compounds displaying phosphodiesterase-5 (PDE5) inhibition activity. PDE5 inhibitors are well-known for treating erectile dysfunction and have potential in treating pulmonary hypertension .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-12-5-2-10(3-6-12)9-17-13-8-11(16)4-7-14(13)20-15(17)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLOCQZNORTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one |
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